3-(3,4-dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
Description
3-(3,4-Dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative characterized by a benzofuran core substituted with a 3,4-dimethylbenzamido group at the 3-position and an N-(4-ethoxyphenyl)carboxamide moiety. The compound’s structure combines lipophilic (3,4-dimethylbenzamido) and polar (4-ethoxyphenyl) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-4-31-20-13-11-19(12-14-20)27-26(30)24-23(21-7-5-6-8-22(21)32-24)28-25(29)18-10-9-16(2)17(3)15-18/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIBPKWPTUSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound characterized by a complex structure that includes a benzofuran core and various functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C26H24N2O4
- Molecular Weight : 428.49 g/mol
- IUPAC Name : 3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
The structural uniqueness of this compound arises from the combination of the 3,4-dimethylbenzamido and 4-ethoxyphenyl groups attached to the benzofuran backbone, which may influence its biological activity significantly.
Biological Activities
Research indicates that 3-(3,4-dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide exhibits several notable biological activities:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast and colon cancer models.
- Antimicrobial Effects : It has demonstrated activity against various bacterial strains, indicating potential use as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : The compound might interact with cellular receptors that modulate various signaling pathways related to inflammation and cell growth.
- Gene Expression Modulation : It could affect the expression of genes involved in apoptosis and cellular stress responses.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes some related compounds and their reported activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3,4-Dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | Similar benzofuran core; different phenyl substitution | Anti-inflammatory, analgesic |
| N-(1,1-Dimethylpropynyl) benzamide | Contains a benzamide structure; lacks benzofuran core | Antidopaminergic properties |
| N-[[(Dialkylamino)ethoxy]benzyl]benzamide | Modified benzamide structure; different side chains | Gastrointestinal prokinetic activity |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of 3-(3,4-dimethylbenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines when administered at specific concentrations.
- Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size and inflammatory markers, suggesting its potential therapeutic applications.
- Mechanistic Studies : Research has focused on elucidating the precise molecular targets of this compound. For instance, studies have indicated that it may inhibit NF-kB signaling pathways, which are critical in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
Key Differences and Implications
- Substituent Effects on Solubility: The ethoxy group in the target compound and Analog 1 increases lipophilicity compared to the methoxy group in Analog 3 or the amino group in Analog 2. This may favor passive diffusion across biological membranes but reduce aqueous solubility .
- Biological Activity: Abexinostat (Analog 4) demonstrates validated biological activity as a histone deacetylase (HDAC) inhibitor, highlighting the pharmacological relevance of benzofuran-2-carboxamide scaffolds when paired with appropriate substituents . Analog 2’s amino group may facilitate hydrogen bonding with biological targets, a feature absent in the target compound’s dimethyl-substituted benzamido group .
Synthetic Feasibility :
Data Gaps and Research Needs
- Target Compound: No explicit data on melting point, solubility, or bioactivity are provided in the evidence.
- Analog 5 : 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide () lacks physicochemical data but introduces fluorine and biphenyl groups, which are associated with improved metabolic stability and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
